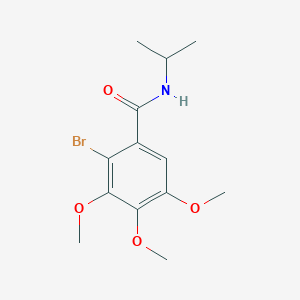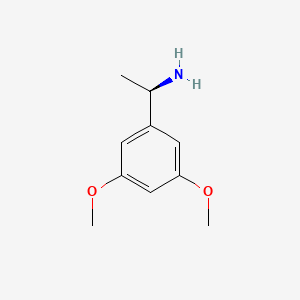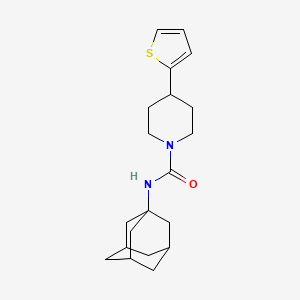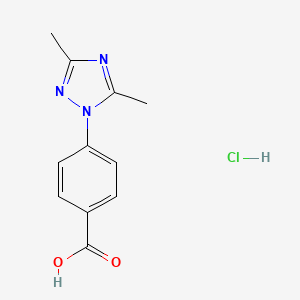![molecular formula C29H27N3O2 B2368781 1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-84-7](/img/structure/B2368781.png)
1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, as a pyrrole derivative, has been studied for its potential antimicrobial properties. Pyrrole derivatives, in general, have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This is evidenced by the synthesis and in vitro evaluation of similar pyrrole compounds demonstrating potent antimicrobial activity (Mohamed, El-Domany, & Abd El-hameed, 2009).
Synthetic and Structural Studies
Pyrrole derivatives are also the subject of extensive synthetic and structural studies. For instance, the synthesis and X-ray structural analysis of N-(pyrrol-2-yl)amines, a category closely related to the chemical structure , highlight the significance of these compounds as synthetic intermediates for other valuable substances (Macías, Castillo, & Portilla, 2018). Similarly, the synthesis of novel heterocycles containing pyrrole moieties has been explored, with attention to their structural characteristics and potential applications (Vazirimehr, Davoodnia, Nakhaei-Moghaddam, & Tavakoli-Hoseini, 2017).
Potential in Corrosion Inhibition
Another interesting application of pyrrole derivatives is in corrosion inhibition. Studies on similar compounds have shown that they can act as effective corrosion inhibitors for metals in acidic environments. This application is supported by both experimental and theoretical investigations (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).
Exploration in Medicinal Chemistry
In medicinal chemistry, pyrrole derivatives have been explored for their potential anti-tubercular, anti-inflammatory, and anticancer activities. This exploration includes the synthesis of novel pyrrole derivatives and their in vitro evaluation against various biological targets (Uthale, 2014).
特性
IUPAC Name |
1-butyl-2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-3-4-18-32-27(22-14-9-6-10-15-22)26(21-12-7-5-8-13-21)24(19-30)29(32)31-20-23-16-11-17-25(34-2)28(23)33/h5-17,20,33H,3-4,18H2,1-2H3/b31-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPFFWOYHYDXLG-AJBULDERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=C(C(=CC=C2)OC)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=C(C(=CC=C2)OC)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)
![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)

![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)
![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2368717.png)

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)